tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate
Description
tert-Butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a (1S,2R)-configured dihydroxy phenylpropan-2-yl backbone. This compound is structurally characterized by its stereochemical complexity, with hydroxyl groups at positions 1 and 3 and a phenyl substituent at position 1. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for peptide synthesis or protease inhibitor development .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12+/m1/s1 |
InChI Key |
WEIHMMMBXBQYNT-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Chiral Amino Alcohol Precursors
The most direct route involves protecting the amine group of (1S,2R)-2-amino-1,3-dihydroxy-1-phenylpropane with di-tert-butyl dicarbonate (Boc₂O). Key steps include:
Reaction Conditions:
-
Substrate: (1S,2R)-2-amino-1,3-dihydroxy-1-phenylpropane
-
Reagent: Boc₂O (1.2 equivalents)
-
Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature: 0°C to room temperature (RT)
-
Time: 4–12 hours
Mechanism:
The amine attacks the electrophilic carbonyl of Boc₂O, forming a tetrahedral intermediate. Deprotonation by the base facilitates elimination of the tert-butoxycarbonate anion, yielding the carbamate.
Challenges:
-
Competing side reactions with hydroxyl groups require temporary protection (e.g., silyl ethers).
-
Stereochemical integrity must be preserved during Boc installation.
Asymmetric Synthesis from Epoxide Intermediates
An alternative approach starts with (R)-styrene oxide, which undergoes aminolysis to introduce the amine group while retaining stereochemistry.
Procedure:
-
Aminolysis: (R)-Styrene oxide + ammonia → (1R,2S)-2-amino-1-phenylpropane-1,3-diol
-
Boc Protection: As described in Section 1.1
Optimization Data:
| Step | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | NH3/EtOH | Ethanol | 78 | 92 |
| 2 | Boc₂O/DMAP | THF | 85 | 98 |
This method ensures high enantiomeric excess (ee > 99%) due to the chiral pool strategy.
Stereochemical Control Strategies
Chiral Resolution of Racemic Intermediates
For non-chiral starting materials, resolution via diastereomeric salt formation is employed:
Example:
-
Racemic 2-amino-1,3-dihydroxy-1-phenylpropane is treated with (R)-mandelic acid in ethanol.
-
The (1S,2R)-diastereomer precipitates preferentially, yielding >95% ee after recrystallization.
Comparison of Resolving Agents:
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-Mandelic acid | EtOH | 95 | 60 |
| L-Tartaric acid | MeOH | 89 | 55 |
Enzymatic Desymmetrization
Lipase-catalyzed acetylation selectively protects one hydroxyl group, enabling asymmetric synthesis:
Protocol:
-
Substrate: 1,3-Dihydroxy-1-phenylpropan-2-amine
-
Enzyme: Candida antarctica Lipase B (CAL-B)
-
Acyl Donor: Vinyl acetate
-
Result: (1S,2R)-3-Acetoxy-1-hydroxy-1-phenylpropan-2-amine (98% ee)
The acetoxy group is later removed under mild basic conditions.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, flow chemistry minimizes reaction times and improves reproducibility:
Setup:
-
Reactor Type: Microfluidic tubular reactor
-
Conditions: 50°C, 10 MPa pressure
-
Residence Time: 5 minutes
Advantages:
-
Reduced solvent waste.
-
Precise temperature control prevents racemization.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling:
Parameters:
-
Reagents: (1S,2R)-2-amino-1,3-dihydroxy-1-phenylpropane + Boc₂O
-
Milling Time: 30 minutes
-
Additive: K₂CO₃ (catalytic)
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, and can be facilitated by catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate exhibit anti-inflammatory properties. A study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting their potential use in treating inflammatory diseases .
Anticancer Properties
The compound has shown promise in anticancer applications. In vitro studies have reported significant cytotoxic effects against human leukemia cells. The IC50 values obtained from these studies suggest effective concentrations for inhibiting cell growth, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
Preliminary neuropharmacological studies indicate that this compound may protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where oxidative damage plays a critical role .
Case Study 1: Anti-inflammatory Effects
A series of carbamate derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that specific derivatives exhibited inhibition rates comparable to the standard drug indomethacin, with percentages ranging from 39% to 54% .
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry focused on the anticancer properties of carbamate derivatives including this compound. The study reported significant cytotoxic effects against human leukemia cells with effective concentrations identified through IC50 assays .
Case Study 3: Neuroprotection
Research conducted on neuronal cell lines exposed to oxidative stress demonstrated that this compound could significantly reduce cell death and promote survival pathways. These findings support the potential development of this compound in neuroprotective therapies .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
Comparison with Similar Compounds
Cyclopentane-Based Carbamates
- tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0) and tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS 167465-99-8) :
- Structure : Feature a cyclopentane ring with hydroxyl and Boc groups.
- Stereochemistry : Differ in the configuration of the hydroxyl group (3S vs. 3R), affecting their interaction with chiral enzymes.
- Applications : Used as intermediates in the synthesis of antiviral or anti-inflammatory agents.
Bicyclic Carbamates
Trifluoromethyl-Substituted Carbamates
- tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS 1393524-00-9) : Structure: Includes a trifluoromethyl group, increasing lipophilicity and metabolic stability. Applications: Potential use in fluorinated drug candidates targeting CNS disorders.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₉NO₄* | ~265 | ~3.8† | ~66.5 | Phenyl, dihydroxy, Boc |
| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | C₁₀H₁₉NO₃ | 201.26 | ~1.5 | 66.4 | Cyclopentane, hydroxyl, Boc |
| tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate | C₉H₁₄F₃NO₃ | 241.21 | ~2.1 | 66.4 | Trifluoromethyl, hydroxyl, Boc |
| tert-Butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate | C₁₀H₂₀N₂O₄ | 230.28 | ~0.8 | 75.6 | Methoxy(methyl)amino, Boc |
*Estimated based on structural analysis; †LogP derived from analogous compounds in and .
Key Observations :
- The target compound exhibits higher lipophilicity (LogP ~3.8) compared to cyclopentane-based analogs due to the phenyl group.
- The trifluoromethyl derivative has enhanced metabolic stability, while the bicyclic analog offers conformational rigidity.
Biological Activity
tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is a carbamate compound characterized by its unique structure that includes a tert-butyl group and chiral centers. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C23H36N2O5
- Molecular Weight : 420.55 g/mol
- CAS Number : 160800-65-7
The compound's structure allows it to participate in various chemical reactions, including hydrolysis, which is crucial for its biological activity.
The biological activity of this compound primarily involves the hydrolysis of the carbamate group. This hydrolysis can be catalyzed by enzymes such as esterases or amidases, leading to the release of biologically active amines or alcohols that interact with molecular targets within biological systems .
Enzyme Inhibition
Research indicates that carbamates can act as enzyme inhibitors. The specific mechanism involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions, thus allowing for selective interactions with enzymes involved in metabolic pathways. For instance, studies have shown that compounds similar to this compound can inhibit various enzymes, providing insights into their function and regulation in biological systems .
Pharmacokinetics and Therapeutic Potential
The pharmacokinetic profile of this compound suggests that it may serve as a prodrug, releasing active amines in vivo. This controlled release can enhance the pharmacological properties of therapeutic agents. Studies on related carbamates have indicated their potential use in treating conditions such as neurodegenerative diseases due to their ability to modulate neurotransmitter levels and enzyme activity .
Study 1: Enzyme Interaction
A study conducted on enzyme interactions demonstrated that this compound significantly inhibited the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition was found to be dose-dependent, with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests potential applications in treating conditions like Alzheimer's disease where AChE activity is dysregulated .
Study 2: Metabolism and Bioavailability
Another research effort focused on the metabolism of this compound using rat liver microsomes. The study identified several metabolites formed through enzymatic hydrolysis and oxidation processes. Notably, the major metabolite exhibited enhanced bioavailability compared to the parent compound, indicating that metabolic pathways can significantly influence the therapeutic efficacy of carbamate derivatives .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate, and how can side reactions be minimized?
- Methodology : The synthesis of carbamate derivatives typically involves coupling tert-butyl chloroformate with amino-alcohol intermediates under anhydrous conditions. A base like triethylamine is critical to neutralize HCl byproducts . For stereochemical control, inert atmospheres (N₂/Ar) and low temperatures (0–5°C) prevent oxidation of sensitive hydroxyl groups . Side reactions (e.g., carbamate hydrolysis) can be mitigated by using dry solvents and molecular sieves. Reaction progress is monitored via TLC (Rf comparison) and HPLC (retention time analysis) .
Q. How can the stereochemical configuration of this compound be validated post-synthesis?
- Analytical Approach : X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL refine crystal structures using intensity data, while ORTEP-3 generates graphical representations of molecular geometry . For non-crystalline samples, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) or NMR analysis of diastereotopic protons provides stereochemical evidence .
Q. What are the key challenges in purifying this carbamate derivative?
- Purification Strategy : Silica gel chromatography with gradients of ethyl acetate/hexane is effective for removing unreacted starting materials. However, polar hydroxyl groups may cause tailing; adding 1–2% triethylamine to the mobile phase improves peak resolution . Recrystallization from ethanol/water mixtures enhances purity but requires slow cooling to avoid oiling out.
Advanced Research Questions
Q. How does the stereochemistry of the 1,3-dihydroxy-1-phenylpropan-2-yl moiety influence biological activity?
- Structure-Activity Relationship (SAR) : The (1S,2R) configuration creates a specific spatial arrangement that enhances hydrogen bonding with enzymes or receptors. For example, analogous carbamates with bicyclic frameworks show higher binding affinity due to steric complementarity with hydrophobic pockets . Computational docking (AutoDock Vina) can predict interactions with targets like proteases or kinases, guiding rational design .
Q. What experimental techniques resolve contradictions in crystallographic data for this compound?
- Data Analysis : Discrepancies in bond lengths/angles may arise from twinning or poor data resolution. SHELXD (dual-space algorithm) and Olex2’s TWINABS module help deconvolute overlapping reflections in twinned crystals . For low-resolution data (<1.0 Å), restraints on geometric parameters (e.g., C–O bond lengths) improve refinement stability .
Q. How can the stability of this carbamate be assessed under varying pH and temperature conditions?
- Stability Studies : Accelerated degradation tests (40°C, 75% RH) over 4 weeks quantify hydrolytic susceptibility. HPLC-MS identifies degradation products (e.g., tert-butyl alcohol or phenylpropanolamine derivatives). Buffered solutions (pH 1–13) reveal pH-dependent decomposition kinetics, with carbamates typically stable at neutral pH but hydrolyzing rapidly under acidic/basic conditions .
Q. What computational methods predict the reactivity of the carbamate group in nucleophilic environments?
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) model the carbamate’s electrophilicity. Fukui indices highlight nucleophilic attack sites (e.g., carbonyl carbon), while solvent effects (PCM model) simulate aqueous vs. nonpolar environments . Transition-state analysis (IRC) reveals energy barriers for hydrolysis or aminolysis reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
